molecular formula C12H13N3O3S B2949249 N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide CAS No. 1795419-59-8

N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2949249
CAS No.: 1795419-59-8
M. Wt: 279.31
InChI Key: NVFISPGPYYBZQA-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a pyrimidine ring substituted with a methoxy group at the 2-position and a sulfonamide group attached to a methylbenzene ring.

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used in organic chemistry . The compound might interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Given its potential involvement in suzuki–miyaura cross-coupling reactions , it might influence pathways related to carbon–carbon bond formation. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Based on its potential involvement in suzuki–miyaura cross-coupling reactions , it might influence the formation of carbon–carbon bonds, which could have various effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide interacts with its targets and exerts its effects . .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes and proteins . The nature of these interactions depends on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar compounds have been shown to have antitrypanosomal and antiplasmodial activities . These effects could be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypyrimidine-5-amine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide.

    Reduction: Formation of N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide: Similar structure but with a butanamide group instead of a sulfonamide group.

    N-(2-methoxypyrimidin-5-yl)-3-methylbenzenesulfonyl chloride: Precursor used in the synthesis of the target compound.

Uniqueness

N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit dihydropteroate synthase makes it a valuable compound in the development of antibacterial agents.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-9-4-3-5-11(6-9)19(16,17)15-10-7-13-12(18-2)14-8-10/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFISPGPYYBZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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